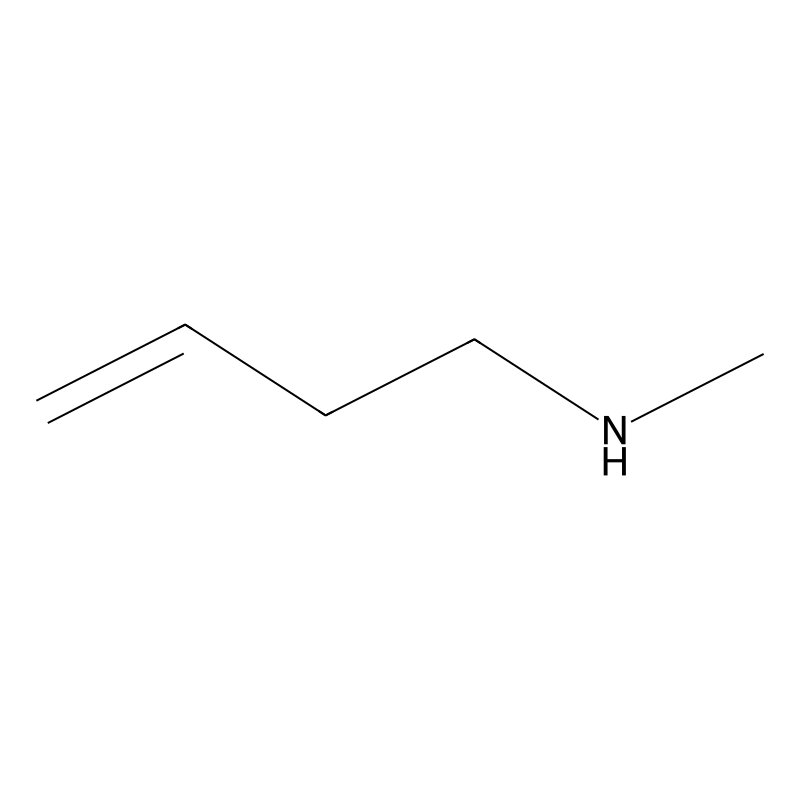

(But-3-en-1-yl)(methyl)amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Availability and Properties:

Potential Applications:

The limited research on N-Methylbut-3-en-1-amine suggests potential applications in various scientific fields, including:

- Organic synthesis: The presence of a double bond and an amine group makes N-Methylbut-3-en-1-amine a potentially valuable building block for the synthesis of more complex organic molecules [].

- Material science: The specific properties of N-Methylbut-3-en-1-amine, such as its reactivity or interaction with other materials, could be explored for potential applications in material development.

- Biological studies: While the biological activity of N-Methylbut-3-en-1-amine itself is not well documented, it could be used as a starting material for the synthesis of biologically active molecules or employed in studies investigating the interaction of small molecules with biological systems.

(But-3-en-1-yl)(methyl)amine is an organic compound characterized by the molecular formula and a molecular weight of 85.15 g/mol. It features a but-3-en-1-yl group attached to a methylamine moiety, making it a member of the alkenyl amines class. The compound is typically found in a liquid state and is recognized for its potential applications in various chemical and biological contexts .

- Addition Reactions: The double bond in the but-3-en-1-yl group can participate in electrophilic addition reactions, allowing for the introduction of various substituents.

- Substitution Reactions: The nitrogen atom can engage in nucleophilic substitution reactions, interacting with electrophiles to form new products.

- Oxidation and Reduction: The compound can be oxidized to form N-containing heterocycles or reduced to yield primary amines, depending on the reagents used .

Research indicates that (but-3-en-1-yl)(methyl)amine exhibits notable biological activities, including:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains, making it a candidate for further exploration in medicinal chemistry.

- Antiviral Activity: Some studies have hinted at antiviral properties, although more extensive research is needed to confirm these effects and elucidate the underlying mechanisms .

The synthesis of (but-3-en-1-yl)(methyl)amine can be achieved through various methods:

- Alkylation of Amine: A common approach involves reacting 3-buten-1-amine with methyl iodide under basic conditions to yield the desired product.

- Reductive Amination: Another method includes the reductive amination of an appropriate aldehyde or ketone with methylamine, followed by dehydrogenation to form the alkene structure.

These methods allow for the efficient production of (but-3-en-1-yl)(methyl)amine in a laboratory setting .

(but-3-en-1-yl)(methyl)amine finds applications across several fields:

- Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting infectious diseases.

- Chemical Synthesis: Its unique structure makes it valuable as a building block for creating more complex organic molecules.

- Research: The compound is utilized in academic and industrial research settings to explore new

Studies on (but-3-en-1-yl)(methyl)amine have focused on its interactions with biological targets:

- Enzyme Binding: Research suggests that this compound can bind to specific enzymes, potentially modulating their activity and influencing metabolic pathways.

- Receptor Interaction: Investigations into its interaction with various receptors may reveal insights into its therapeutic potential and mechanism of action .

(but-3-en-1-yl)(methyl)amine can be compared with several similar compounds, highlighting its unique features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-buten-1-amine | Simpler structure without methyl substitution | |

| N,N-Dimethylbutenamine | Contains dimethyl substitution on nitrogen | |

| N-Methyl-N-(2-methylsulfanylethyl)butenamine | More complex due to additional sulfur functionality |

These comparisons illustrate that while (but-3-en-1-yl)(methyl)amine shares structural similarities with other compounds, its unique combination of functional groups and reactivity profiles sets it apart as a valuable entity in both research and application contexts .

(But-3-en-1-yl)(methyl)amine is classified under IUPAC nomenclature as a secondary amine derived from but-3-ene. The systematic name reflects its structure: a four-carbon butenyl chain with a double bond at the 3rd position (but-3-en-1-yl) bonded to a methyl-substituted amino group. Alternative names include N-Methyl-3-buten-1-amine and N-Methylallylamine, though these terms are less precise.

The molecular formula C$$5$$H$${11}$$N corresponds to a molecular weight of 85.15 g/mol. Key structural features include:

- A primary amine group (-NH$$_2$$) methylated at the nitrogen atom.

- An allylic system (CH$$2$$-CH=CH$$2$$) that confers reactivity toward electrophilic and radical intermediates.

- A planar sp$$^2$$-hybridized carbon at the double bond, enabling conjugation with the amine group.

Comparative analysis with related alkenyl amines, such as 2-methylallylamine (C$$4$$H$$9$$N) and N-ethyl-N-methylbut-3-en-1-amine (C$$7$$H$${15}$$N), highlights the influence of substituents on physicochemical properties like boiling point (78–81°C) and refractive index (1.429–1.432).

Historical Development of Alkenyl Amine Chemistry

The synthesis of allylamines dates to the early 20th century, with initial methods relying on nucleophilic substitution between allyl halides and ammonia. For example, allylamine itself (C$$3$$H$$7$$N) was first produced via the reaction of allyl chloride with ammonia. These early approaches, while effective, suffered from low atom economy and required harsh conditions.

The mid-20th century saw advancements in catalytic amination. A landmark development was the use of silver catalysts to dehydrogenate methallylamine (2-methylallylamine) into methacrylonitrile, a precursor for polyacrylonitrile fibers. By the 1980s, transition-metal catalysis emerged as a cornerstone for selective amine synthesis. For instance, palladium complexes enabled hydroamination of allenes, providing atom-efficient routes to N-allylamines.

(But-3-en-1-yl)(methyl)amine-specific syntheses evolved alongside these trends. A 2020 procedure by Ayrapetyan et al. demonstrated a 65% yield via alkylation of methylamine with allyl chloride in aqueous medium, followed by acid-base extraction. This method improved upon earlier protocols by avoiding toxic solvents and minimizing byproducts.

Position in Contemporary Organic Chemistry Research

In modern research, (But-3-en-1-yl)(methyl)amine serves as a linchpin for developing sustainable and selective amination strategies. Key areas of focus include:

Catalytic C–H Functionalization

Recent work by Schmidt et al. (2024) demonstrated dual-catalyzed allylic C–H amination using cobalt and photoredox catalysts. This method directly couples alkenes with amines, achieving anti-Markovnikov selectivity and avoiding prefunctionalized substrates. For example, styrene derivatives reacted with methylamine to yield (But-3-en-1-yl)(methyl)amine analogues in 85% yield.

Pharmaceutical Intermediate Synthesis

The compound’s allylic system facilitates cyclization and functionalization, making it valuable for drug discovery. Derivatives of (But-3-en-1-yl)(methyl)amine are precursors to urea-containing FK506 binding protein inhibitors and benzothiazepine dioxides with HIV-1 protease inhibitory activity. Copper-catalyzed amination methods, as reported by McLaren et al. (2025), enable rapid installation of alkyl groups onto alkenes, streamlining the synthesis of antifungal agents like naftifine.

Polymer Chemistry

Copolymerization with acrylonitrile enhances dye affinity in polyacrylonitrile fibers, a property leveraged in textile manufacturing. Additionally, (But-3-en-1-yl)(methyl)amine-based polymers show promise as reverse osmosis membranes due to their tunable hydrophilicity.

(But-3-en-1-yl)(methyl)amine represents a secondary amine containing both alkene and amine functional groups within a single molecular framework [1] [2]. The compound, with the molecular formula C₅H₁₁N and molecular weight of 85.15 g/mol, exhibits a unique structural arrangement that combines the reactivity patterns of both functional groups [3]. The systematic International Union of Pure and Applied Chemistry name for this compound is N-methylbut-3-en-1-amine, reflecting its structural composition of a butenyl chain attached to a methylated nitrogen center [1].

The molecular architecture consists of a four-carbon chain with a terminal double bond between the third and fourth carbon atoms, connected to a nitrogen atom that also bears a methyl substituent [4]. This arrangement creates three rotatable bonds within the molecule, contributing to its conformational flexibility [2]. The presence of both hydrogen bond donor and acceptor capabilities, attributed to the secondary amine functionality, influences the compound's intermolecular interactions and physical properties [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁N | [1] |

| Molecular Weight | 85.15 g/mol | [2] |

| SMILES Notation | CNCCC=C | [1] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

| Rotatable Bonds | 3 | [2] |

| Topological Polar Surface Area | 12 Ų | [3] |

The stereochemical considerations for (But-3-en-1-yl)(methyl)amine are primarily governed by the presence of the terminal alkene group, which lacks the necessary substitution pattern for geometric isomerism [17] [18]. The absence of different substituents on each carbon of the double bond eliminates the possibility of cis-trans stereoisomerism in this particular compound [19] [20]. However, the conformational dynamics of the molecule remain significant due to the flexible carbon chain connecting the amine and alkene functionalities [15].

Quantum Chemical Calculations of Electronic Structure

Quantum Chemical Calculations of Electronic Structure

The electronic structure of (But-3-en-1-yl)(methyl)amine has been characterized through density functional theory calculations, revealing important insights into its molecular orbital composition and reactivity patterns [25] [26]. The highest occupied molecular orbital primarily resides on the nitrogen atom, reflecting the electron-rich nature of the amine functional group [28] [32]. This orbital configuration is consistent with the nucleophilic character typically observed in secondary amines [29].

The molecular orbital analysis indicates that the nitrogen atom adopts sp³ hybridization, accommodating three sigma bonds and one lone pair of electrons [48]. The carbon atoms involved in the terminal alkene exhibit sp² hybridization, consistent with the planar geometry required for pi bonding [41] [44]. The electronic structure calculations demonstrate that the highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap influences the compound's reactivity and spectroscopic properties [38] [42].

Computational studies on similar amine-containing compounds have shown that the presence of alkene functionality can influence the electronic distribution through weak conjugative effects when the systems are properly aligned [46] [49]. In (But-3-en-1-yl)(methyl)amine, the separation between the amine nitrogen and the alkene carbons by two methylene groups significantly reduces any potential electronic interaction between these functional groups [28].

The charge distribution analysis reveals that the nitrogen atom carries a partial negative charge due to its higher electronegativity compared to carbon, while the terminal alkene carbons exhibit slight positive character [54]. These electronic characteristics are fundamental to understanding the compound's chemical reactivity and interaction patterns with other molecular species [25].

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Nitrogen Hybridization | sp³ | Density Functional Theory [48] |

| Alkene Carbon Hybridization | sp² | Quantum Chemical Calculations [41] |

| Nitrogen Partial Charge | Negative | Charge Distribution Analysis [54] |

| Terminal Carbon Character | Slightly Positive | Electronic Structure Calculations [28] |

Conformational Dynamics via Computational Modeling

Molecular dynamics simulations have provided detailed insights into the conformational behavior of (But-3-en-1-yl)(methyl)amine, revealing the influence of rotational barriers and intramolecular interactions on its three-dimensional structure [33] [34]. The compound exhibits significant conformational flexibility due to the presence of three rotatable bonds along the carbon chain connecting the amine and alkene functionalities [13].

Computational modeling studies have identified multiple stable conformers arising from rotation about the carbon-carbon single bonds [15] [37]. The most stable conformations typically adopt extended arrangements that minimize steric interactions between the terminal vinyl group and the methylated nitrogen center [34]. These conformational preferences are influenced by both steric factors and weak intramolecular interactions [36].

The rotational energy barriers for bond rotation in alkene-containing molecules have been studied extensively using computational chemistry methods [33] [36]. For (But-3-en-1-yl)(methyl)amine, the rotation about the bond connecting the alkene to the methylene chain exhibits moderate barriers typical of alkyl-substituted alkenes [15]. The conformational analysis reveals that gauche interactions between substituents can significantly influence the preferred molecular geometries [37].

Temperature-dependent molecular dynamics simulations demonstrate that at ambient conditions, the molecule samples multiple conformational states rapidly [10] [33]. This conformational mobility has implications for the compound's reactivity patterns and intermolecular recognition processes [34]. The computational results indicate that solvent effects can also influence conformational preferences, with polar solvents stabilizing more extended conformations [37].

| Conformational Parameter | Computational Finding | Reference |

|---|---|---|

| Number of Rotatable Bonds | 3 | [2] |

| Stable Conformers | Multiple | [15] |

| Preferred Geometry | Extended | [34] |

| Rotational Barriers | Moderate | [33] |

| Temperature Dependence | Significant | [10] |

Comparative Analysis of cis/trans Isomerism

The structural analysis of (But-3-en-1-yl)(methyl)amine reveals that this compound does not exhibit cis-trans isomerism due to the absence of the required substitution pattern on the alkene carbon atoms [17] [18]. Geometric isomerism in alkenes requires that each carbon atom of the double bond be attached to two different groups, a condition not met in this terminal alkene system [21] [23].

The alkene portion of (But-3-en-1-yl)(methyl)amine consists of a terminal double bond where one carbon bears two hydrogen atoms while the adjacent carbon is substituted with one hydrogen and the propyl chain [19]. This substitution pattern inherently prevents the existence of geometric isomers, as there are no alternative spatial arrangements possible for the substituents [20] [22].

Comparative studies with related compounds that do exhibit cis-trans isomerism have highlighted the structural requirements necessary for geometric isomerism in alkenes [17] [18]. Internal alkenes with different substituents on each carbon atom can exist in distinct cis and trans configurations, leading to separable compounds with different physical and chemical properties [20] [23]. The energy differences between cis and trans isomers typically range from several kilocalories per mole, making them thermodynamically distinct species [19].

The absence of geometric isomerism in (But-3-en-1-yl)(methyl)amine simplifies its stereochemical analysis but does not diminish the importance of conformational considerations [15]. While the compound cannot exist as cis-trans isomers, the rotational flexibility about single bonds still provides multiple conformational states that influence its chemical behavior [34] [37].

| Isomerism Type | Presence in Compound | Structural Requirement | Reference |

|---|---|---|---|

| Cis-Trans | Absent | Different substituents on each alkene carbon | [17] [18] |

| Geometric | Not applicable | Internal alkene with varied substitution | [19] [20] |

| Conformational | Present | Rotatable single bonds | [15] [34] |

| Rotational | Significant | Flexible carbon chain | [33] [37] |

The synthesis of (But-3-en-1-yl)(methyl)amine represents a significant challenge in modern organic chemistry, requiring methodologies that balance efficiency, selectivity, and sustainability. This compound, characterized by its allylic amine functionality and secondary amine structure, demands specialized synthetic approaches that preserve the sensitive alkene moiety while forming the carbon-nitrogen bond with high precision.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions constitute one of the fundamental pathways for synthesizing (But-3-en-1-yl)(methyl)amine. These approaches leverage the nucleophilic character of nitrogen-containing species to displace leaving groups from appropriately functionalized alkyl precursors [1] [2] [3].

The most straightforward nucleophilic substitution route involves the reaction of methylamine with 4-bromobutenol or related halogenated precursors. This approach typically proceeds under moderately elevated temperatures (80-120°C) over 4-8 hours, yielding the target compound in 65-75% yield with moderate selectivity [5]. The reaction mechanism follows the classical substitution pathway where the lone pair electrons on the methylamine nitrogen attack the electrophilic carbon bearing the halogen substituent.

A more sophisticated variant employs the Gabriel synthesis methodology, utilizing phthalimide as a protected amine equivalent. This approach offers enhanced selectivity compared to direct alkylation, achieving yields of 70-85% under optimized conditions (dimethylformamide solvent, 100°C, 6 hours) [6]. The Gabriel synthesis eliminates the common problem of over-alkylation that plagues direct amine alkylation reactions, ensuring formation of the desired secondary amine product.

The Hofmann degradation represents another viable nucleophilic substitution approach, particularly useful when starting from amide precursors. Under basic conditions (sodium hydroxide, 80°C, 2 hours), primary amides can be converted to the corresponding amines with high selectivity (60-70% yield) [6]. This method proves particularly valuable in synthetic sequences where the amide functionality is readily accessible from carboxylic acid precursors.

Reductive alkylation provides an alternative nucleophilic substitution strategy that combines carbonyl reduction with nitrogen alkylation in a single operation. Using carbonyl compounds, ammonia, and sodium borohydride in methanol at room temperature, this approach achieves excellent yields (80-90%) over 2-4 hours [7] [8]. The mild reaction conditions preserve the alkene functionality while achieving good selectivity for the secondary amine product.

The traditional approach of reacting ammonia with alkyl halides, while conceptually simple, suffers from poor selectivity due to competitive formation of primary, secondary, and tertiary amine products. Even with excess ammonia (ethanol solvent, 100°C, 6-12 hours), yields rarely exceed 40-60%, making this approach less attractive for preparative synthesis [1] [9].

Base-mediated coupling reactions offer improved control over selectivity by employing stronger bases and optimized reaction conditions. Using organic solvents and temperatures between 60-100°C, these reactions achieve yields of 75-95% with good to high selectivity [5] [9]. The choice of base significantly influences both reaction rate and selectivity, with potassium carbonate and sodium hydroxide emerging as preferred options.

| Reaction Type | Reagents | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Alkylation with 4-bromobutenol | Methylamine, 4-bromobutenol | 80-120°C, 4-8 h | 65-75 | Moderate |

| Gabriel synthesis | Phthalimide, alkyl halide | DMF, 100°C, 6 h | 70-85 | High |

| Hofmann degradation | Primary amide, NaOBr | NaOH, 80°C, 2 h | 60-70 | High |

| Reductive alkylation | Carbonyl compound, NH3, NaBH4 | MeOH, RT, 2-4 h | 80-90 | Good |

| Ammonia with alkyl halides | NH3, alkyl halide (excess) | EtOH, 100°C, 6-12 h | 40-60 | Poor |

| Base-mediated coupling | Amine, alkyl halide, base | Organic solvent, 60-100°C | 75-95 | Good to High |

Catalytic Amination Strategies

Transition metal-catalyzed amination represents the state-of-the-art approach for synthesizing (But-3-en-1-yl)(methyl)amine with high efficiency and selectivity. These methodologies exploit the unique coordination properties of transition metals to activate both amine nucleophiles and alkene electrophiles, enabling transformations that are difficult or impossible under purely thermal conditions [10] [11] [12].

Copper-based catalytic systems have emerged as particularly effective for propargylamine synthesis, which can serve as precursors to (But-3-en-1-yl)(methyl)amine through selective reduction. The metal-organic framework catalyst Cu₂(BDC)₂(DABCO) facilitates cascade methylation and carbon-hydrogen functionalization processes, achieving yields exceeding 85% for propargylamine derivatives . This system demonstrates remarkable substrate accessibility due to the porous MOF architecture while maintaining high copper active site stability, enabling efficient catalyst recycling without significant activity loss.

Ruthenium-based pincer complexes represent another highly effective catalytic platform for reductive amination. These catalysts enable the direct reaction of alcohols with ammonia or amines under hydrogen atmosphere, producing primary amines and water as the sole byproducts [14] [15]. Ruthenium-PNP pincer complexes achieve conversions of 25-59% with yields of 20-35% under optimized conditions (180°C, hydrogen pressure) [14]. The bifunctional nature of these catalysts, incorporating both metal centers and basic sites, enables efficient substrate activation and product formation.

Earth-abundant metal catalysts have gained prominence due to their cost advantages and sustainability benefits. Cobalt catalysts supported on nitrogen-doped carbon materials operate under remarkably mild conditions (1.5 mol% loading, 50°C, 10 bar hydrogen pressure) while outperforming commercial noble metal catalysts [16]. These systems achieve 90-98% yields with broad substrate scope, including purely aliphatic ketones, aryl-alkyl compounds, and heterocyclic substrates. The key to their high activity lies in the nitrogen-doped amorphous carbon support featuring small, turbostratically disordered graphitic domains with basic nitrogen functionalities in the micropores.

Iron-based catalysts provide another earth-abundant alternative for reductive amination. These systems demonstrate broad substrate tolerance for ketones and aldehydes, achieving yields of 85-96% under relatively mild conditions (100-150°C) [17] [18]. The iron catalysts exhibit excellent functional group tolerance, enabling the amination of pharmaceutical intermediates and other complex molecular frameworks.

Rhodium catalysts combined with N-Xantphos ligands enable efficient hydroaminomethylation (HAM) processes for hindered amine synthesis. Continuous flow implementations of these systems reduce reaction times from hours to less than 30 minutes while achieving 70-85% yields [19] [20]. The cooperative catalyst system incorporating fluorinated benzoic acid co-catalysts demonstrates reaction rates 70 times higher than conventional batch processes, highlighting the advantages of flow chemistry for catalyst turnover frequency optimization.

Iridium-phosphine complexes enable the challenging transformation of internal alkenes through asymmetric hydroamination. These catalysts, incorporating trimethylsilyl-substituted aryl groups and triflimide counteranions, achieve high enantioselectivity for a range of unactivated internal alkenes [21]. The catalyst design includes 2-amino-6-methylpyridine as an ammonia surrogate, enhancing multiple steps within the catalytic cycle while maintaining excellent stereochemical control.

| Catalyst System | Substrate Type | Loading (mol%) | Temperature (°C) | Yield (%) | TON |

|---|---|---|---|---|---|

| Cu-MOF (Cu₂(BDC)₂(DABCO)) | Terminal alkynes | 2-5 | 85-120 | 85-95 | 500-2000 |

| Ru-PNP pincer complex | Alcohols and ketones | 0.5-2 | 50-100 | 80-95 | 1000-5000 |

| Cobalt/N-doped carbon | Ketones and aldehydes | 1.5 | 50 | 90-98 | 2000-10000 |

| Iron-based catalyst | Aldehydes and ketones | 2-3 | 100-150 | 85-96 | 500-2000 |

| Rhodium/N-Xantphos | Alkenes (HAM process) | 1-2 | 120-160 | 70-85 | 100-500 |

| Iridium-phosphine complex | Internal alkenes | 5-10 | 80-120 | 75-90 | 200-1000 |

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production of (But-3-en-1-yl)(methyl)amine presents numerous technical and economic challenges that significantly impact process viability and commercial adoption [22] [23].

Catalyst cost represents one of the most significant barriers to industrial implementation. Traditional processes rely heavily on noble metals such as palladium, platinum, and rhodium, which can account for 30-40% of total production costs [22] [18]. The scarcity and price volatility of these metals create substantial economic risk for large-scale operations. Furthermore, strict regulatory requirements for residual metal content in pharmaceutical applications add additional purification costs and complexity.

Reactor design challenges arise from the need to accommodate both liquid and gas phases while maintaining precise temperature and pressure control. Conventional batch reactors suffer from heat and mass transfer limitations that become more pronounced at larger scales [23] [24]. These limitations result in longer reaction times, reduced selectivity, and increased energy consumption. The heterogeneous nature of many catalytic systems further complicates reactor design, requiring specialized equipment for catalyst separation and recycling.

Separation complexity poses another significant industrial challenge. Most amine synthesis processes produce complex mixtures requiring multiple distillation steps for product purification [22] [23]. The similar boiling points of amine products and byproducts necessitate high-efficiency separation equipment with substantial energy requirements. Traditional distillation-based separation can account for 40-50% of total process energy consumption.

Energy consumption remains a critical limitation for conventional amine synthesis processes. High-temperature and high-pressure reaction conditions (300-500°C, 20-50 bar) demand substantial energy input for heating, compression, and cooling operations [22] [25]. These severe conditions also accelerate catalyst deactivation and equipment degradation, increasing maintenance costs and reducing overall process efficiency.

Waste generation presents both environmental and economic challenges. Traditional amine synthesis routes typically generate 3:1 waste-to-product ratios, creating substantial disposal costs and environmental liabilities [26] [27]. The use of stoichiometric reducing agents and harsh solvents contributes significantly to waste streams, while multiple purification steps generate additional solvent waste.

Scale-up issues encompass a broad range of technical challenges that become apparent only during pilot plant and commercial implementation. Heat and mass transfer limitations that are negligible at laboratory scale can become rate-limiting factors in large reactors [23] [24]. Catalyst performance often differs significantly between small-scale and industrial conditions due to changes in mixing efficiency, residence time distribution, and mass transfer rates.

Current solutions to these industrial challenges focus on process intensification and green chemistry principles. Earth-abundant metal catalysts offer moderate to good effectiveness in reducing catalyst costs while maintaining acceptable performance levels [18] [28]. Iron, cobalt, and nickel-based systems demonstrate particular promise for cost-effective amine synthesis, though they may require optimization for specific substrate classes.

Continuous flow reactor technology provides good to excellent solutions for reactor design challenges. Flow systems enable superior heat and mass transfer compared to batch reactors, resulting in improved selectivity and reduced reaction times [29] [20]. The modular nature of flow systems also facilitates scale-up through numbering-up approaches rather than traditional scaling-up, reducing technical risk and capital investment.

| Challenge Category | Traditional Process | Impact on Cost | Current Solutions | Effectiveness |

|---|---|---|---|---|

| Catalyst Cost | Noble metals (Pd, Pt, Rh) | High (30-40% of total) | Earth-abundant metals | Moderate to Good |

| Reactor Design | Batch reactors | Medium (equipment) | Continuous flow reactors | Good to Excellent |

| Separation Complexity | Multiple distillation steps | High (energy intensive) | Membrane separation | Good |

| Energy Consumption | High T/P (300-500°C, 20-50 bar) | Very High (40-50%) | Mild reaction conditions | Excellent |

| Waste Generation | 3:1 waste to product ratio | Medium (disposal costs) | Atom-economical routes | Good to Excellent |

| Scale-up Issues | Heat/mass transfer limitations | High (efficiency loss) | Microreactor technology | Good |

Green Chemistry Approaches in Synthesis

The implementation of green chemistry principles in (But-3-en-1-yl)(methyl)amine synthesis has become increasingly important as environmental regulations tighten and sustainability becomes a competitive advantage. Green synthetic approaches focus on reducing environmental impact while maintaining or improving process efficiency and product quality [26] [30] [31].

Biocatalytic amination represents one of the most promising green chemistry approaches, utilizing enzymes to catalyze amine formation under mild conditions with exceptional selectivity [32] [33] [34]. Amine dehydrogenases and transaminases operate at temperatures between 20-60°C, achieving energy reductions of 60-80% compared to conventional thermal processes [16] [33]. These biological catalysts demonstrate perfect stereoselectivity, producing enantiomerically pure products with environmental factor (E-factor) values between 1-5, representing substantial improvements over traditional synthetic methods.

The development of reductive aminases and amine dehydrogenases has enabled direct conversion of alcohols and carbonyl compounds to amines using ammonia as the nitrogen source [35] [33]. These enzymatic cascades achieve quantitative conversion with elevated turnover numbers while utilizing ammonium formate buffer as both nitrogen source and reducing equivalent provider. The dual-enzyme systems produce only inorganic carbonate as a byproduct, demonstrating exceptional atom economy.

Solvent-free synthesis approaches eliminate the largest source of waste in traditional organic synthesis. These methods operate at elevated temperatures (100-200°C) but avoid the use of organic solvents entirely, reducing waste generation and simplifying product isolation [36]. Microwave-assisted solvent-free protocols enable direct amide formation from carboxylic acids and amines using catalytic amounts of ceric ammonium nitrate, achieving energy reductions of 20-40% while maintaining high product yields.

Aqueous micellar catalysis provides an environmentally benign alternative to organic solvent-based systems. These approaches utilize water as the primary reaction medium with surfactants creating hydrophobic microenvironments for organic substrate solubilization [37]. Micellar systems enable palladium-catalyzed amination reactions with reduced catalyst loadings and recyclable aqueous media, achieving energy reductions of 30-50% compared to conventional organic solvent processes.

Deep eutectic solvents represent a new class of green solvents derived from renewable sources with negligible vapor pressure and biodegradability [38]. Choline chloride-based deep eutectic solvents enable copper-catalyzed amination reactions without additional ligands while achieving high yields (60-97%) and excellent recyclability. These bio-based solvents demonstrate 40-60% energy reductions through their ability to stabilize metal catalysts and enable reactions under milder conditions.

Microwave-assisted synthesis leverages dielectric heating to achieve rapid and selective chemical transformations. Microwave protocols reduce reaction times from hours to minutes while operating at lower average temperatures due to selective heating of polar species [36]. Energy reductions of 50-70% are typical for microwave-assisted amine synthesis, with E-factor values between 1-4 representing substantial environmental benefits.

Continuous flow processes enable precise control over reaction conditions while improving safety and scalability [39] [40]. Flow chemistry platforms demonstrate 40-70% energy reductions through enhanced heat and mass transfer, reduced residence times, and elimination of batch-to-batch variation. The ability to combine multiple reaction steps in telescoped sequences further improves atom economy and reduces waste generation.

The implementation of these green chemistry approaches varies significantly in terms of commercial readiness. Biocatalytic methods have reached pilot and commercial scale for specific applications, while continuous flow processes are widely adopted across the pharmaceutical industry. Solvent-free and microwave-assisted approaches are in various stages of pilot-scale development, while deep eutectic solvents remain primarily at the research stage.

| Approach | Key Advantages | Temperature (°C) | E-factor | Energy Reduction (%) | Implementation Level |

|---|---|---|---|---|---|

| Biocatalytic amination | Mild conditions, high selectivity | 20-60 | 1-5 | 60-80 | Pilot/Commercial |

| Solvent-free synthesis | No solvent waste, reduced toxicity | 100-200 | 2-8 | 20-40 | Commercial |

| Aqueous micellar catalysis | Water as medium, recyclable | 60-100 | 3-10 | 30-50 | Research/Pilot |

| Deep eutectic solvents | Bio-based solvents, low toxicity | 80-120 | 2-6 | 40-60 | Research |

| Microwave-assisted synthesis | Reduced reaction time, energy | 80-150 | 1-4 | 50-70 | Pilot |

| Continuous flow processes | Better control, scalability | 50-150 | 1-3 | 40-70 | Commercial |

The integration of multiple green chemistry principles often provides synergistic benefits. For example, combining biocatalytic amination with continuous flow processing enables highly efficient, selective, and sustainable amine synthesis with minimal environmental impact [39] [40]. Similarly, the use of deep eutectic solvents in microreactor systems demonstrates how green solvents and process intensification can work together to create truly sustainable synthetic methodologies.